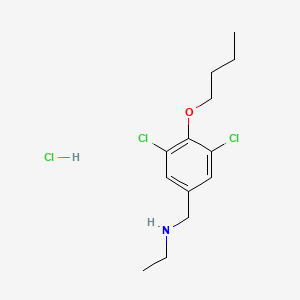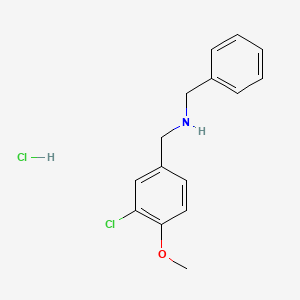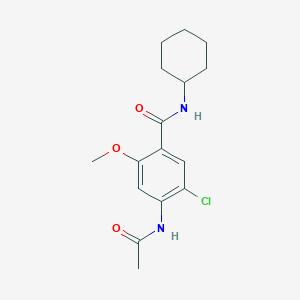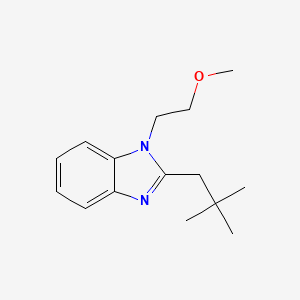
N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride
Descripción general
Descripción
N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used as an entactogen and stimulant. BDB was first synthesized in the 1990s and has been the subject of scientific research since then.
Mecanismo De Acción
N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also acts as a reuptake inhibitor for these neurotransmitters, prolonging their effects. This results in a feeling of euphoria and increased energy. This compound has been shown to have a lower affinity for the serotonin transporter than MDMA, which may account for its lower potency.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It has also been shown to cause pupil dilation and muscle tension. This compound has been shown to have a lower potential for neurotoxicity than MDMA, but it can still cause damage to serotonin-producing neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is less expensive than MDMA. This compound has been shown to have a lower potential for neurotoxicity than MDMA, which makes it a safer alternative for use in animal studies. However, this compound has a lower potency than MDMA, which may make it less useful in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride. One area of research is the potential use of this compound in treating depression, anxiety, and post-traumatic stress disorder. Another area of research is the potential use of this compound in enhancing cognitive function and memory. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Additionally, more research is needed to determine the long-term effects of this compound on the brain and body.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research since its synthesis in the 1990s. It has a similar mechanism of action to MDMA and has been studied for its potential therapeutic uses in treating depression, anxiety, and post-traumatic stress disorder, as well as for its potential use in enhancing cognitive function and memory. This compound has several advantages for use in lab experiments, but it also has limitations due to its lower potency. Further research is needed to fully understand the potential uses of this compound and its effects on the brain and body.
Aplicaciones Científicas De Investigación
N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have a similar mechanism of action to other phenethylamines such as MDMA, and it has been used as a substitute for MDMA in some studies. This compound has been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use in enhancing cognitive function and memory.
Propiedades
IUPAC Name |
N-[(4-butoxy-3,5-dichlorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.ClH/c1-3-5-6-17-13-11(14)7-10(8-12(13)15)9-16-4-2;/h7-8,16H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBUADLZFVCJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)CNCC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)




![5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4236843.png)
![N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)


![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4236870.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
![5-amino-6-bromo-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4236879.png)
